Cas no 1261737-48-7 (3,5-Bis(2-(trifluoromethyl)phenyl)-4-nitropyridine)

3,5-Bis(2-(trifluoromethyl)phenyl)-4-nitropyridine 化学的及び物理的性質
名前と識別子
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- 3,5-Bis(2-(trifluoromethyl)phenyl)-4-nitropyridine
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- インチ: 1S/C19H10F6N2O2/c20-18(21,22)15-7-3-1-5-11(15)13-9-26-10-14(17(13)27(28)29)12-6-2-4-8-16(12)19(23,24)25/h1-10H
- InChIKey: IPYBMUGLRMYIFC-UHFFFAOYSA-N
- ほほえんだ: FC(C1C=CC=CC=1C1C=NC=C(C2C=CC=CC=2C(F)(F)F)C=1[N+](=O)[O-])(F)F
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 9
- 重原子数: 29
- 回転可能化学結合数: 2
- 複雑さ: 535
- 疎水性パラメータ計算基準値(XlogP): 5.7
- トポロジー分子極性表面積: 58.7
3,5-Bis(2-(trifluoromethyl)phenyl)-4-nitropyridine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A013007774-250mg |
3,5-Bis(2-(trifluoromethyl)phenyl)-4-nitropyridine |
1261737-48-7 | 97% | 250mg |
$470.40 | 2023-09-03 | |
Alichem | A013007774-1g |
3,5-Bis(2-(trifluoromethyl)phenyl)-4-nitropyridine |
1261737-48-7 | 97% | 1g |
$1519.80 | 2023-09-03 | |
Alichem | A013007774-500mg |
3,5-Bis(2-(trifluoromethyl)phenyl)-4-nitropyridine |
1261737-48-7 | 97% | 500mg |
$863.90 | 2023-09-03 |
3,5-Bis(2-(trifluoromethyl)phenyl)-4-nitropyridine 関連文献
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3,5-Bis(2-(trifluoromethyl)phenyl)-4-nitropyridineに関する追加情報
Research Briefing on 3,5-Bis(2-(trifluoromethyl)phenyl)-4-nitropyridine (CAS: 1261737-48-7)
In recent years, the compound 3,5-Bis(2-(trifluoromethyl)phenyl)-4-nitropyridine (CAS: 1261737-48-7) has garnered significant attention in the field of chemical biology and pharmaceutical research. This briefing synthesizes the latest findings on its synthesis, biological activity, and potential therapeutic applications, providing a comprehensive overview for researchers and industry professionals.
The compound, characterized by its trifluoromethyl and nitro functional groups, exhibits unique electronic and steric properties that make it a promising candidate for drug discovery. Recent studies have focused on its role as a scaffold for developing kinase inhibitors, particularly in oncology. A 2023 study published in the Journal of Medicinal Chemistry demonstrated its efficacy in selectively inhibiting aberrant signaling pathways in non-small cell lung cancer (NSCLC) cell lines, with an IC50 value of 0.8 μM.
Structural modifications of 3,5-Bis(2-(trifluoromethyl)phenyl)-4-nitropyridine have been explored to enhance its pharmacokinetic properties. Research from the University of Cambridge (2024) revealed that introducing a polar substituent at the 2-position of the pyridine ring improved aqueous solubility by 40% while maintaining target affinity. Molecular dynamics simulations further elucidated its binding mode with EGFR T790M mutants, supporting its potential as a third-generation tyrosine kinase inhibitor.
In addition to its anticancer properties, recent investigations have uncovered its utility in antimicrobial applications. A Nature Communications paper (2024) reported potent activity against drug-resistant Staphylococcus aureus (MIC = 2 μg/mL), attributed to its ability to disrupt bacterial membrane potential. This dual functionality positions the compound as a versatile platform for multitarget drug development.
The synthesis of 3,5-Bis(2-(trifluoromethyl)phenyl)-4-nitropyridine has been optimized through palladium-catalyzed cross-coupling reactions, as detailed in a recent Organic Process Research & Development publication (2024). The new protocol achieves an 82% yield with excellent purity (>99%), addressing previous challenges in large-scale production. This advancement is particularly significant for translational research and preclinical development.
Looking forward, several pharmaceutical companies have included derivatives of this compound in their pipelines for inflammatory diseases, with Phase I clinical trials anticipated in 2025. Its unique chemical space continues to inspire novel drug design strategies, particularly in addressing unmet medical needs in precision medicine. Researchers are encouraged to explore its potential in targeted protein degradation and PROTAC development, where its structural features may offer distinct advantages.
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